7-甲基-L-色氨酸

描述

7-Methyl-L-tryptophan (7-MLT) is an amino acid that is synthesized from the essential amino acid L-tryptophan. It is an important intermediate in the biosynthesis of serotonin, melatonin, and other tryptophan-derived compounds. 7-MLT is a unique amino acid due to its ability to act as both a precursor and a product of serotonin and melatonin. 7-MLT has been studied extensively in the scientific community, and its biochemical and physiological effects have been explored in detail.

科学研究应用

色氨酸代谢及药理学进展

7-甲基-L-色氨酸与L-色氨酸密切相关,后者是参与蛋白质合成和产生各种生物活性分子的必需氨基酸。L-色氨酸的代谢错综复杂,导致物质通过不同的机制在不同器官中起作用。这种复杂的代谢涉及多种神经、代谢、精神和肠道疾病,突出了在药物开发中靶向L-色氨酸代谢的潜力(Modoux, Rolhion, Mani, & Sokol, 2020)。

脑血清素能系统和神经递质合成

α-甲基-L-色氨酸是色氨酸的类似物,是研究大脑血清素能系统的重要组成部分。它提供了测量大脑血清素合成速率的见解,为理解和潜在影响神经精神疾病做出了重大贡献(Diksic & Young, 2001)。

营养和健康益处

L-色氨酸代谢为生物活性代谢物,如血清素、褪黑素和犬尿氨酸,表明7-甲基-L-色氨酸等衍生物可能对包括自闭症、心血管疾病和睡眠障碍在内的多种人类疾病产生影响。色氨酸在诊断和缓解肾细胞癌和糖尿病肾病等疾病中的作用也表明其衍生物在医学诊断和治疗中的潜在应用(Friedman, 2018)。

树突状细胞中的抑制和抗肿瘤反应

1-甲基-色氨酸的立体异构体,包括与7-甲基-L-色氨酸相似的化合物,在抑制树突状细胞中的吲哚胺2,3-双加氧酶方面显示出显著结果。这对于促进抗肿瘤反应具有影响,表明在癌症治疗中具有潜在的治疗应用(Hou et al., 2007)。

血清素合成和PET成像

α[C-11]甲基-l-色氨酸是另一种色氨酸类似物,用于正电子发射断层扫描来测量人体的血清素合成。虽然存在局限性,但此方法在各种条件下的稳定性和有效性表明其在神经和精神病学研究中的实用性(Chugani & Muzik, 2000)。

蛋白质合成和行为研究

L-色氨酸是7-甲基-L-色氨酸的基础分子,对于蛋白质合成至关重要,并通过其在大脑血清素合成中的作用影响情绪、行为和认知。这强调了其衍生物在精神病学和认知研究中的潜力(Richard et al., 2009)。

蛋白质动力学的非侵入性探针

与7-甲基-L-色氨酸密切相关的衍生物,如7-氮杂色氨酸,提供了作为非侵入性探针研究蛋白质结构和动力学的创新方法。该应用对于理解与蛋白质相关的疾病和开发靶向疗法至关重要(Négrerie et al., 1990)。

光学探针的光物理学

与7-甲基-L-色氨酸类似,N1-甲基-7-氮杂色氨酸已被开发为蛋白质结构和动力学的内在光学探针。其独特的荧光特性为研究复杂的生物系统提供了独特的工具(Rich et al., 1995)。

细菌系统中的调控

7-甲基色氨酸已显示出影响大肠杆菌色氨酸操纵子的调控,表明其作为遗传和微生物学研究中的工具的潜力,尤其是在理解和操纵细菌代谢方面(Held & Smith, 1970)。

免疫治疗中的药代动力学成像

成像的发展,例如使用1-甲基-色氨酸的立体异构体,提供了免疫检查点抑制剂药代动力学的见解。这在癌症免疫治疗中具有重要意义,突出了7-甲基-L-色氨酸衍生物在该领域的潜力(Xie et al., 2015)。

同位素的酶促合成

标记有氢同位素的L-色氨酸衍生物的酶促合成为动力学研究提供了有价值的工具,有可能增强我们对分子相互作用和生物途径的理解(Winnicka & Kańska, 2018)。

细菌生产中的代谢工程

7-甲基-L-色氨酸可以受益于已应用于增强大肠杆菌中L-色氨酸生产的代谢工程方法。此类方法可以导致色氨酸衍生物更有效的生产工艺(Gu et al., 2012)。

作用机制

Target of Action

7-Methyl-L-Tryptophan (7-MT) is an amino acid derivative that plays a crucial role in the biosynthesis of many non-ribosomal peptide antibiotics . It primarily targets key enzymes involved in L-Tryptophan metabolism, which is a complex process resulting in many bioactive molecules acting in various organs through different action mechanisms . These enzymes and the metabolites they produce represent potential therapeutic targets .

Mode of Action

The interaction of 7-MT with its targets leads to disruptions in L-Tryptophan metabolism, which are reported in several neurological, metabolic, psychiatric, and intestinal disorders . This disruption paves the way for the development of drugs targeting L-Tryptophan metabolism .

Biochemical Pathways

L-Tryptophan is metabolized via three significant pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . All of these pathways are influenced by the gut microbiota . The kynurenine pathway prevents hyperinflammation and induces long-term immune tolerance . Systemic Tryptophan and Kynurenine levels change upon aging and in age-related diseases .

Pharmacokinetics

The pharmacokinetics of 7-MT is yet to be fully understood. It’s known that a single administration of a similar compound, 1-methyl-l-tryptophan (1-mt), increases its concentrations in blood, with the maximum concentration being obtained at 12 hours . Repeated daily injections of 1-MT generated increasing plasma concentrations followed by a steady-state after two days .

Result of Action

The result of 7-MT’s action is the modulation of L-Tryptophan metabolism, which can either aggravate or prevent inflammaging-related diseases . This modulation is necessary to control inflammaging and alters the functioning of other metabolic faiths of Tryptophan including Kynurenine metabolites, microbiota-derived indoles, and nicotinamide adenine dinucleotide (NAD+) .

Action Environment

The action, efficacy, and stability of 7-MT are influenced by various environmental factors. For instance, the gut microbiota significantly influences L-Tryptophan metabolism . Moreover, systemic Tryptophan and Kynurenine levels change upon aging and in age-related diseases , indicating that age could be another environmental factor influencing the action of 7-MT.

安全和危害

While specific safety data for 7-methyl-L-tryptophan is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

生化分析

Biochemical Properties

7-Methyl-L-tryptophan is involved in several biochemical reactions, primarily as a precursor for the biosynthesis of non-ribosomal peptide antibiotics . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with tryptophan synthase, an enzyme that catalyzes the final step in the biosynthesis of tryptophan . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of 7-methyl-L-tryptophan on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in lung cancer cells, tryptophan metabolism, including that of 7-methyl-L-tryptophan, has been shown to affect tumor cell proliferation and immune escape mechanisms . This compound can alter the expression of genes involved in metabolic pathways and immune responses, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, 7-methyl-L-tryptophan exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to interact with indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism, thereby influencing the kynurenine pathway . These interactions can result in changes in gene expression and metabolic flux, ultimately affecting cellular function and health.

Temporal Effects in Laboratory Settings

The stability and degradation of 7-methyl-L-tryptophan over time are critical factors in its effectiveness in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but its effects can change over time due to degradation or interaction with other cellular components . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that 7-methyl-L-tryptophan can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 7-methyl-L-tryptophan vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating immune responses and metabolic pathways. At higher doses, it can exhibit toxic or adverse effects . For example, in obesity models, α-methyl-L-tryptophan, a related compound, has been shown to reduce body weight and improve metabolic parameters without significant toxicity at certain dosages .

Metabolic Pathways

7-Methyl-L-tryptophan is involved in several metabolic pathways, including the kynurenine pathway and the serotonin production pathway . It interacts with enzymes such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, which are critical for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of 7-methyl-L-tryptophan within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by amino acid transporters and distributed within different cellular compartments . This distribution is crucial for its localization and accumulation in target tissues, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of 7-methyl-L-tryptophan is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling pathways.

属性

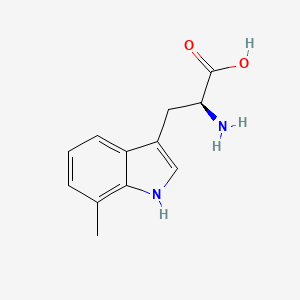

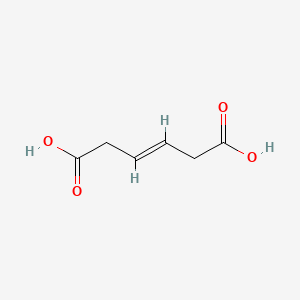

IUPAC Name |

(2S)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOZNJNHBBROHM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CN2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4E,6E,12E)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate](/img/structure/B3028731.png)

![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)

![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)